1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
Description
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is a bicyclic heterocyclic compound featuring a pyrazole ring fused to an azepinone moiety. The molecule contains a ketone group at position 4 and a methyl substituent at position 1 (Figure 1). Its molecular formula is C₈H₁₀N₃O, with a molecular weight of 176.18 g/mol (calculated from , which lists a closely related compound’s molecular weight as 176.58) . The compound is cataloged under CAS 1525432-27-2 and is used as a building block in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors or apoptosis modulators due to its rigid, planar structure .
Properties
IUPAC Name |
1-methyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7-3-2-4-9-8(12)6(7)5-10-11/h5H,2-4H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMKPVNPKPVMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .
Comparison with Similar Compounds
Table 1: Comparison of Pyrazolo-Azepinone Derivatives
Salt Forms and Pharmacokinetic Profiles
Table 2: Dihydrochloride Salts of Pyrazolo-Azepine Derivatives
Functional Group Impact on Bioactivity
- Methyl Groups : The 7,7-dimethyl analog (Table 1) exhibits higher lipophilicity (clogP ~2.1 vs. 1.5 for the 1-methyl derivative), favoring blood-brain barrier penetration .
- Ketone vs.
- Aromatic Substitutions : Phenyl or fluorophenyl derivatives (Table 2) show stronger π-π stacking interactions with protein active sites, as evidenced in Bcl-xL inhibition studies (cf. pyridazine derivatives in ) .
Biological Activity
1-Methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is a heterocyclic compound that has garnered interest for its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities based on recent research findings.
Structural Characteristics
The molecular formula of 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is with a molecular weight of 165.19 g/mol. The compound features a pyrazolo[4,3-c]azepine scaffold which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 1-methyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one |
| SMILES | CN1C2=C(C=N1)C(=O)NCCC2 |
| InChI Key | LHMKPVNPKPVMJV-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of hydrazine derivatives with suitable carbonyl compounds followed by cyclization to form the pyrazolo[4,3-c]azepine structure. The synthetic pathway can be optimized to enhance yield and purity.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazolo compounds. For instance:
- Study Findings : A series of pyrazolo derivatives were evaluated for their cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). While specific data on 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is limited, related compounds have shown varying degrees of activity against these cell lines.
Antimicrobial Activity
Pyrazolo compounds are known for their antimicrobial properties:
- Mechanism : The mechanism often involves inhibition of DNA synthesis or interference with cell wall biosynthesis.
Anti-inflammatory Properties
Research indicates that certain pyrazolo derivatives exhibit anti-inflammatory effects:
- Comparison with Standards : Some compounds have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium.
Case Studies
- In Vitro Studies : A study conducted on a range of pyrazolo derivatives demonstrated that while some exhibited significant cytotoxicity against cancer cell lines, others did not show promising results due to structural differences affecting their binding affinities to target proteins.
- Molecular Docking Studies : Computational studies using molecular docking methods have suggested potential interactions between 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one and various biological targets including kinases involved in cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
